

Application Notes and Protocols for NMR Spectroscopy of D-Glucose-¹⁸O-1

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Compound of Interest

Compound Name: D-Glucose-18O-1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of D-Glucose-¹⁸O-1 using Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application of this technique is the study of enzyme kinetics and metabolic pathways by observing the isotope effect of ¹⁸O on the ¹³C NMR spectrum of glucose.

Introduction

The incorporation of an ¹⁸O isotope at the C1 position of D-glucose induces a small but measurable upfield shift in the ¹³C NMR signal of the directly attached carbon. This phenomenon, known as the ¹⁸O isotope-induced shift, provides a powerful tool for investigating reactions involving the cleavage or formation of the C1-O bond. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can elucidate reaction mechanisms and quantify metabolic fluxes. This non-invasive technique offers distinct advantages over other methods by allowing for the simultaneous observation of all sugar species in solution and avoiding potential artifacts from derivatization.^[1]

Key Applications

- **Enzyme Kinetics:** Studying the kinetics of oxygen exchange at the anomeric carbon of sugars, catalyzed by enzymes such as mutarotases and glycosidases.

- Metabolic Pathway Tracing: Tracing the incorporation of ^{18}O from labeled water (H_2^{18}O) into glucose and its metabolites to elucidate pathways like gluconeogenesis.[2]
- Structural Elucidation: Confirming the position of ^{18}O labeling in glucose molecules.

Data Presentation

The following table summarizes the key quantitative data related to the NMR analysis of ^{18}O -labeled glucose.

Parameter	Value	Description	Reference
^{18}O Isotope Shift on $^{13}\text{C}_{-1}$	~-0.02-0.05 ppm	The upfield shift of the C1 signal upon substitution of ^{16}O with ^{18}O . The exact value is solvent and temperature dependent.	[1]
^{13}C Chemical Shifts (α -D-Glucose in D_2O)	C1: 92.7 ppm, C2: 72.0 ppm, C3: 73.4 ppm, C4: 70.2 ppm, C5: 72.0 ppm, C6: 61.2 ppm	Approximate chemical shifts of the carbon atoms in the α -anomer of D-glucose.	[3]
^{13}C Chemical Shifts (β -D-Glucose in D_2O)	C1: 96.7 ppm, C2: 74.8 ppm, C3: 76.5 ppm, C4: 70.2 ppm, C5: 76.5 ppm, C6: 61.2 ppm	Approximate chemical shifts of the carbon atoms in the β -anomer of D-glucose.	[3]

Experimental Protocols

Protocol 1: Sample Preparation for ^{13}C NMR Analysis of D-Glucose- ^{18}O -1

This protocol outlines the steps for preparing a sample of D-Glucose- ^{18}O -1 for ^{13}C NMR analysis. For optimal results, it is recommended to also use ^{13}C -labeled glucose (e.g., D-[1- ^{13}C]glucose) to enhance the signal-to-noise ratio of the C1 carbon.

Materials:

- D-Glucose- ^{18}O -1 (or D-[1- ^{13}C , 1- ^{18}O]glucose)
- Deuterium oxide (D_2O , 99.9%)
- 5 mm NMR tubes[4]
- Vortex mixer
- Pipettes
- Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

- Weighing the Sample: Accurately weigh 10-50 mg of D-Glucose- ^{18}O -1.[2][5] A higher concentration is generally better for ^{13}C NMR due to its lower sensitivity.[4]
- Dissolving the Sample: Dissolve the weighed sample in 0.5-0.6 mL of D_2O in a small vial.[2][4] D_2O is used as the solvent to avoid a large solvent signal in ^1H NMR and to provide a lock signal for the NMR spectrometer.
- Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
- Filtering the Solution: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be done by passing the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube.[4]
- Sample Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.[2][4]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: ^{13}C NMR Data Acquisition

This protocol provides a general procedure for acquiring a ^{13}C NMR spectrum to observe the ^{18}O isotope shift. Specific parameters may need to be optimized for the particular instrument being used.

Instrument:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ^{13}C probe.

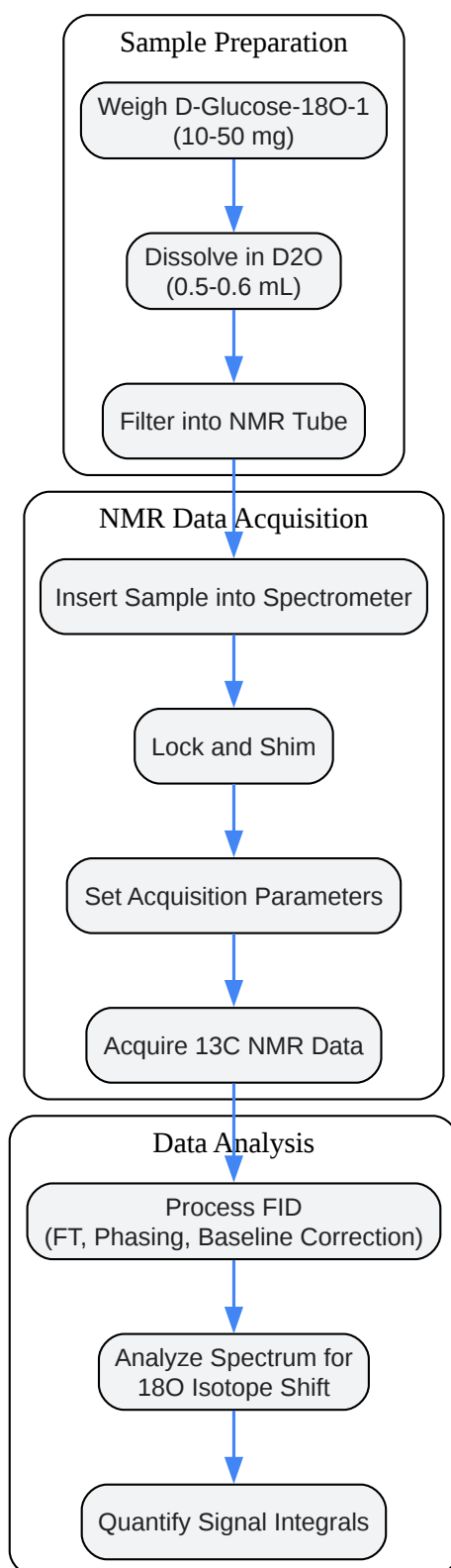
Typical Acquisition Parameters:

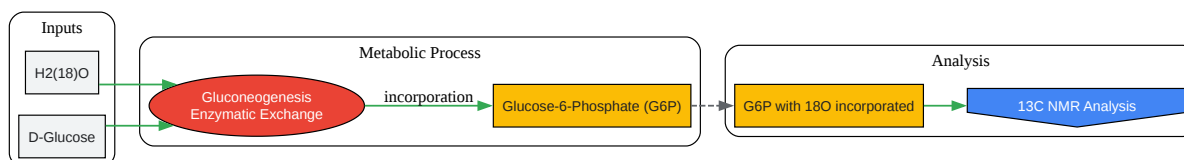
Parameter	Suggested Value	Purpose
Pulse Program	zgpg30 or similar proton-gated decoupling sequence	To obtain a quantitative ^{13}C spectrum with suppression of the Nuclear Overhauser Effect (NOE).
Number of Scans (NS)	1024 or higher	To achieve a sufficient signal-to-noise ratio for the ^{13}C signal.
Relaxation Delay (D1)	$5 \times T_1$	A sufficient delay to allow for full relaxation of the carbon nuclei, crucial for quantitative analysis. For C1 of glucose, a delay of 10-30 seconds is recommended.
Acquisition Time (AQ)	~1-2 seconds	The duration of the data collection.
Spectral Width (SW)	~200-250 ppm	To cover the entire range of ^{13}C chemical shifts for carbohydrates.
Temperature	298 K (25 °C)	Maintain a constant temperature for reproducibility.

Procedure:

- **Insert the Sample:** Insert the prepared NMR tube into the spectrometer.
- **Lock and Shim:** Lock onto the deuterium signal from the D₂O solvent and shim the magnetic field to achieve optimal homogeneity.
- **Set Up the Experiment:** Load a standard ¹³C experiment and modify the acquisition parameters as suggested in the table above.
- **Acquire the Data:** Start the acquisition. The experiment may take several hours to complete depending on the sample concentration and the desired signal-to-noise ratio.
- **Process the Data:** After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
- **Analyze the Spectrum:** Identify the C1 signals for the α and β anomers of glucose. The presence of ¹⁸O will result in a small, upfield-shifted peak adjacent to the main ¹⁶O-C1 peak for each anomer. The separation between these peaks is the ¹⁸O isotope-induced shift.

Visualizations





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